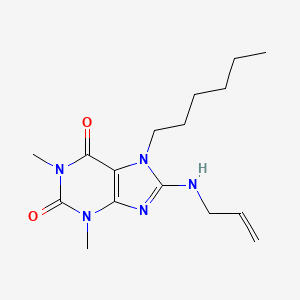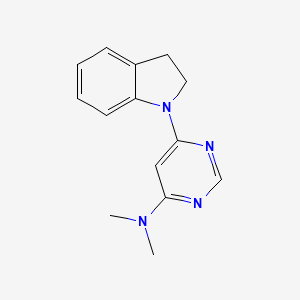
7-Hexyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hexyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione, also known as PD98059, is a widely used chemical compound in scientific research. It is a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway and is known to have a significant impact on cellular processes such as cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
1. Serotonin Receptor Affinity and Psychotropic Activity
Research by Chłoń-Rzepa et al. (2013) explores the affinity of 8-aminoalkyl derivatives of purine-2,6-dione for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and their potential psychotropic effects. They found that certain derivatives produced antidepressant-like and anxiolytic-like activities, highlighting their potential in designing new serotonin ligands with psychotropic properties (Chłoń-Rzepa et al., 2013).
2. Cardiovascular Activity and Antiarrhythmic Properties
Another study by Chłoń-Rzepa et al. (2004) synthesized 8-alkylamino derivatives of purine-2,6-dione and evaluated their cardiovascular activities. They found significant antiarrhythmic activity and hypotensive effects in certain derivatives, suggesting their potential in cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).
3. Structure-Activity Relationships for Serotonin Receptors
Żmudzki et al. (2015) investigated the structure-activity relationships of 8-amino derivatives of purine-2,6-dione with respect to serotonin receptors. They found that these compounds exhibited diverse affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors, offering insights for developing receptor-specific therapeutic agents (Żmudzki et al., 2015).
4. Crystal Structure and Geometry Analysis
Karczmarzyk et al. (1995) focused on the crystal structure of 8-benzylamino derivatives of purine-2,6-dione, revealing the typical geometry of the purine system and how different substituents influence the molecular conformation. This study provides valuable data for understanding the structural dynamics of purine derivatives (Karczmarzyk et al., 1995).
5. Synthesis and Potential Applications in New Materials
Shukla et al. (2020) performed a quantitative investigation of intermolecular interactions in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Their findings suggest potential applications of such molecules in the design of new materials, highlighting the diverse applications of purine derivatives beyond pharmacology (Shukla et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of MLS000037492 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .
Mode of Action
MLS000037492 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it increases the intracellular levels of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects . This dual action makes it a unique therapeutic agent, particularly for conditions like chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The inhibition of PDE3 and PDE4 by MLS000037492 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation . Additionally, the anti-inflammatory effects can reduce the inflammation often associated with conditions like COPD .
Pharmacokinetics
It’s worth noting that the compound is delivered directly to the lungs through a standard jet nebulizer , which could enhance its bioavailability and therapeutic effects in the target organ.
Result of Action
The result of MLS000037492’s action is a significant improvement in the symptoms of conditions like COPD . By
Propriétés
IUPAC Name |
7-hexyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-5-7-8-9-11-21-12-13(18-15(21)17-10-6-2)19(3)16(23)20(4)14(12)22/h6H,2,5,7-11H2,1,3-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAJDOODJDJHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2453538.png)
![6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2453540.png)
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2453541.png)
![methyl 2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2453542.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2453543.png)

![2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2453546.png)
![4-(2-Chlorophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2453547.png)

![3,4-dimethyl-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline](/img/structure/B2453552.png)
